Fmoc-beta-alaninol

Übersicht

Beschreibung

Fmoc-beta-alaninol, also known as 9-fluorenylmethoxycarbonyl-beta-alaninol, is a derivative of beta-alanine. It is commonly used in the field of peptide synthesis due to its ability to act as a protecting group for amino acids. The Fmoc group is particularly valuable because it can be easily removed under mild basic conditions, making it a versatile tool in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-beta-alaninol can be synthesized through the reaction of 9-fluorenylmethyl chloroformate with 3-aminopropanol. The reaction typically involves the following steps:

- Dissolve 3-aminopropanol in a suitable solvent such as dichloromethane.

- Add 9-fluorenylmethyl chloroformate to the solution while maintaining a low temperature.

- Stir the reaction mixture for several hours to ensure complete reaction.

- Purify the product using column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-beta-alaninol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like piperidine or hydrazine can be used to remove the Fmoc group.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of deprotected amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-beta-alaninol is primarily utilized in solid-phase peptide synthesis (SPPS) . It acts as a protecting group for amino acids, allowing selective modifications without interfering with other functional groups. This characteristic is crucial for constructing complex peptides and proteins, facilitating the study of protein structure-function relationships and the design of novel peptide-based drugs.

Key Features:

- Selective Protection : The Fmoc group protects the amino group during synthesis, enabling specific reactions at designated sites.

- Non-Natural Amino Acid : As a non-natural amino acid, it introduces unique functionalities into peptides, enhancing their properties for various applications.

Drug Development

In the pharmaceutical industry, this compound plays a vital role in the synthesis of peptide-based pharmaceuticals. Its ability to modify amino acids without altering their core properties makes it valuable for developing targeted therapies.

Applications in Drug Development:

- Targeted Drug Delivery : By modifying peptides with this compound, researchers can enhance drug localization and efficacy.

- Peptide Therapeutics : It is essential in creating therapeutics that target specific biological pathways or diseases.

Bioconjugation

This compound facilitates bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in enhancing drug delivery systems.

Bioconjugation Techniques:

- Click Chemistry : The hydroxyl group on this compound allows for functionalization with azide groups, enabling efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Functional Group Attachment : Researchers can attach various functional groups such as fluorophores or affinity ligands to study peptide interactions and cellular uptake.

Research in Neuroscience

This compound is also utilized in neuroscience research, particularly in studies related to neurotransmitter function and neuropeptide signaling. Its role in understanding brain chemistry contributes to advancements in neurobiology.

Research Insights:

- Neuropeptide Signaling : Investigations into how peptides modified with this compound affect neurotransmitter pathways can provide insights into neurological disorders.

- Cognitive Function Studies : Research has indicated potential benefits in cognitive function and exercise capacity linked to beta-alanine supplementation, which may be extrapolated to its derivatives like this compound.

Custom Peptide Libraries

Researchers leverage this compound to create diverse peptide libraries for high-throughput screening. This approach is essential for discovering new therapeutic agents and understanding peptide interactions.

Library Development Features:

- High-Throughput Screening : Enables the rapid evaluation of multiple peptides for desired biological activity.

- Diversity Generation : Facilitates the introduction of various modifications to explore a wide range of biological functions.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group in SPPS for selective modifications | Enables complex peptide construction |

| Drug Development | Synthesis of peptide-based pharmaceuticals | Enhances targeted drug delivery |

| Bioconjugation | Attaching biomolecules via click chemistry | Improves drug localization |

| Neuroscience Research | Studies on neurotransmitter function and neuropeptide signaling | Advances understanding of brain chemistry |

| Custom Peptide Libraries | Creation of diverse libraries for high-throughput screening | Aids discovery of new therapeutic agents |

Wirkmechanismus

The primary mechanism of action of Fmoc-beta-alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. This allows for the stepwise assembly of peptides on a solid support.

Vergleich Mit ähnlichen Verbindungen

Fmoc-beta-alanine: Similar to Fmoc-beta-alaninol but lacks the hydroxyl group.

Fmoc-alpha-alanine: An alpha-amino acid derivative with similar protecting group properties.

Fmoc-glycine: A simpler amino acid derivative used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which can participate in additional chemical reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins.

Biologische Aktivität

Fmoc-beta-alaninol (Fluorenylmethyloxycarbonyl-beta-alaninol) is a derivative of beta-alanine, an amino acid that plays a critical role in various biological processes. This compound is primarily used in peptide synthesis due to its protective group, which facilitates the formation of peptides with beta-amino acids. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and biochemistry.

This compound has the chemical formula C₁₈H₁₉NO₃ and a molecular weight of 303.35 g/mol. It features a fluorenylmethyloxycarbonyl (Fmoc) group, which is known for its stability and ease of removal under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

The biological activity of this compound is largely influenced by its structural properties, particularly its ability to modulate peptide conformation and dynamics. Beta-amino acids, such as beta-alaninol, can alter the proteolytic susceptibility and interaction profiles of peptides with biological membranes .

Key Mechanisms:

- Membrane Interaction : Peptides containing beta-amino acids demonstrate unique interactions with lipid membranes, which can lead to antimicrobial activity and enhanced cellular uptake .

- Conformational Flexibility : The presence of beta-amino acids can induce conformational changes in peptides, potentially enhancing their binding affinity to target proteins .

Biological Activity Overview

Research indicates that this compound and related compounds exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that peptides incorporating beta-amino acids can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Cell Penetration : Certain beta-peptides have been observed to penetrate cells more effectively than their alpha counterparts due to their unique structural attributes .

- Inhibition of Protein-Protein Interactions : Beta-amino acid-containing peptides may disrupt critical protein interactions, presenting opportunities for therapeutic intervention in diseases where such interactions are dysregulated .

Case Study 1: Antimicrobial Peptides

A study highlighted the synthesis of antimicrobial peptides using this compound. These peptides exhibited effective inhibition against a range of bacterial strains, demonstrating the potential of beta-amino acids in designing novel antimicrobial agents.

| Peptide Sequence | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-beta-Ala-Lys | E. coli | 32 µg/mL |

| Fmoc-beta-Ala-Phe | S. aureus | 16 µg/mL |

Case Study 2: Cellular Uptake Studies

Research on the cellular uptake of beta-peptides indicated that those synthesized with this compound showed enhanced penetration into HeLa cells compared to traditional alpha-peptides. This was attributed to their helical structure and hydrophobic properties.

| Peptide Type | Uptake Efficiency (%) |

|---|---|

| Alpha Peptide | 25 |

| Beta Peptide | 60 |

Eigenschaften

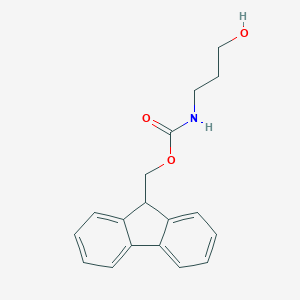

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXZNUJDAMSJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371398 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157887-82-6 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.